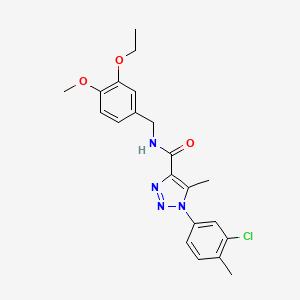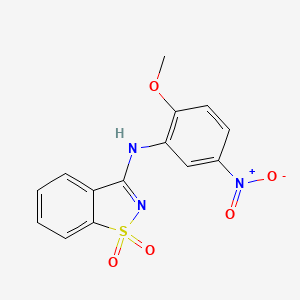![molecular formula C22H24N4O7 B12495610 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12495610.png)
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a nitrophenoxy group, and a benzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Acetylation: The piperazine ring is then acetylated using acetic anhydride to form 4-acetylpiperazine.
Nitration: The nitrophenoxy group is introduced through the nitration of phenol using nitric acid.
Coupling Reaction: The acetylated piperazine and the nitrophenoxy group are coupled with 3-amino benzoic acid through an amide bond formation.
Esterification: Finally, the benzoic acid derivative is esterified with methanol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of certain enzymes by binding to their active sites.
Interfering with Cellular Processes: Disrupting cellular processes such as DNA replication or protein synthesis.
Modulating Signal Transduction: Affecting signal transduction pathways by interacting with receptors or signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate can be compared with similar compounds such as:
Methyl 4-(4-methylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate: Similar structure but with a methyl group instead of an acetyl group.
Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate: Similar structure but with a chlorophenoxy group instead of a nitrophenoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H24N4O7 |
|---|---|
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(4-nitrophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H24N4O7/c1-15(27)24-9-11-25(12-10-24)20-8-3-16(22(29)32-2)13-19(20)23-21(28)14-33-18-6-4-17(5-7-18)26(30)31/h3-8,13H,9-12,14H2,1-2H3,(H,23,28) |
InChI-Schlüssel |
FSDLNFPTESGNNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B12495544.png)
![4-chloro-2-methoxy-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12495556.png)
![4-[(4-Methoxyphenyl)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B12495565.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12495567.png)
![2-(2-hydroxy-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B12495573.png)
![2-[4-(2-chlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12495578.png)

![3-hydroxy-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495593.png)
![2-phenoxy-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)acetamide](/img/structure/B12495595.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-nitrobenzyl)piperazine](/img/structure/B12495600.png)
![1-(8-methyl-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12495601.png)

![(R)-5,5'-Bis(diisopropylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12495607.png)
